PF-06282999 inhibits MPO through a covalent, irreversible mechanism []. This is consistent with its classification as a mechanism-based inactivator. The inhibition is dependent on MPO catalysis, meaning that PF-06282999 likely acts as a substrate for MPO, which converts it into a reactive intermediate. This reactive intermediate then covalently binds to the enzyme's active site, leading to irreversible inactivation [].
PF-06282999 is primarily investigated for its potential in treating cardiovascular diseases [, ].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4